molecular formula C19H19N3O2S B2578790 N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide CAS No. 854005-76-8

N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Cat. No. B2578790
CAS RN: 854005-76-8
M. Wt: 353.44
InChI Key: HEEOIHWZHKKMQI-UHFFFAOYSA-N
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Description

“N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide” is a chemical compound . It’s a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives are widely studied for their potential antitumor activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized in satisfactory yields (45–91%) by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran at room temperature .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Many drugs containing a 1,3,4-thiadiazole nucleus, such as acetazolamide, methazolamide, and megazol, are available in the market .

Scientific Research Applications

Synthesis and Biological Activity
N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide, due to its structural features, is a compound of interest in various fields of chemical and pharmaceutical research. Compounds with a thiazol and acetamide moiety have been extensively explored for their biological activities. For instance, derivatives similar to this compound have been synthesized and evaluated for their selective agonistic activity against human β3-adrenergic receptors, indicating potential for treating obesity and non-insulin-dependent diabetes. Compounds like N-phenyl-(2-phenylaminothiazol-4-yl)acetamide have shown potent agonistic activity and significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Antitumor and Antimicrobial Potential
The structure-based design has led to the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating the antitumor activity against various human tumor cell lines. Such derivatives highlight the potential of thiazol and acetamide containing compounds in cancer research, with some showing considerable anticancer activity (Yurttaş et al., 2015). Similarly, novel sulphonamide derivatives, including aminothiazole compounds, have displayed good antimicrobial activity, further underscoring the broad-spectrum utility of these molecules in developing new therapeutic agents (Fahim & Ismael, 2019).

Siderophore Activity and Receptor Antagonism
Additionally, the synthesis and evaluation of molecules structurally related to N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide have contributed to the understanding of microbial siderophore activity, providing insights into microbial iron-transport systems. These studies pave the way for exploiting microbial mechanisms for novel drug discovery (Dolence et al., 1991). Structure-activity relationship studies involving similar molecular frameworks have also led to the identification of potent and selective human adenosine A3 receptor antagonists, suggesting applications in treating disorders related to receptor dysregulation (Jung et al., 2004).

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)20-13-18(23)22-19-21-12-15(25-19)11-14-7-3-2-4-8-14/h2-10,12,20H,11,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEOIHWZHKKMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

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